molecular formula C12H16FNO2 B2598378 Tert-butyl 2-amino-4-fluoro-3-methylbenzoate CAS No. 2248331-97-5

Tert-butyl 2-amino-4-fluoro-3-methylbenzoate

Cat. No.: B2598378
CAS No.: 2248331-97-5
M. Wt: 225.263
InChI Key: MBZFVVOVASSDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-4-fluoro-3-methylbenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a tert-butyl group, an amino group, a fluoro group, and a methyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-fluoro-3-methylbenzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-amino-4-fluoro-3-methylbenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-fluoro-3-methylbenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution Reactions: Products include halogenated derivatives.

    Oxidation: Products include oxidized forms such as carboxylic acids.

    Reduction: Products include reduced forms such as alcohols.

    Hydrolysis: The major product is 2-amino-4-fluoro-3-methylbenzoic acid.

Scientific Research Applications

Tert-butyl 2-amino-4-fluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-fluoro-3-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s stability and reactivity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-4-fluorobenzoate
  • Tert-butyl 2-amino-3-methylbenzoate
  • Tert-butyl 2-amino-4-chloro-3-methylbenzoate

Uniqueness

Tert-butyl 2-amino-4-fluoro-3-methylbenzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity patterns. The presence of the fluoro group enhances its stability and potential biological activity compared to similar compounds without the fluoro substituent.

Properties

IUPAC Name

tert-butyl 2-amino-4-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-7-9(13)6-5-8(10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZFVVOVASSDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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